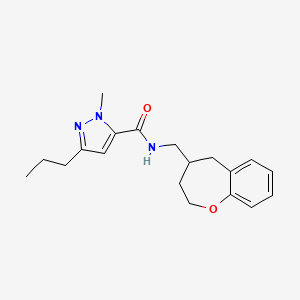

3-(5-bromo-2-furyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to "3-(5-bromo-2-furyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole," involves several key steps starting from appropriate precursors. These steps often include the formation of oxadiazole rings through cyclization reactions. A typical synthesis route might involve the reaction of hydrazides with carboxylic acids or their derivatives under dehydration conditions. The specific synthesis route can vary depending on the desired substitution pattern on the oxadiazole ring (Rehman et al., 2018).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, a heterocyclic compound containing oxygen and nitrogen atoms. This ring structure contributes to the compound's stability and chemical reactivity. Crystallographic analysis can reveal the geometric parameters, including bond lengths and angles, which are crucial for understanding the compound's interactions at the molecular level (Zhu & Qiu, 2011).

Chemical Reactions and Properties

The chemical reactivity of "3-(5-bromo-2-furyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole" is influenced by the oxadiazole ring and the substituents attached to it. These compounds are known to participate in various chemical reactions, including nucleophilic substitutions, due to the presence of active sites in the molecule. The bromo and methoxybenzyl groups further modulate the compound's reactivity, allowing for targeted modifications and functionalizations (Ustabaş et al., 2020).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including solubility, melting point, and crystal structure, are key for their handling and application in various domains. These properties are influenced by the molecular structure and the nature of substituents on the oxadiazole ring. Studies on similar compounds highlight the role of substitution patterns in determining the compound's physical state and stability under different conditions (Khan et al., 2014).

Chemical Properties Analysis

The chemical properties of "3-(5-bromo-2-furyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole" are significant for its potential applications. These properties include reactivity towards different chemical agents, stability under various conditions, and potential for further functionalization. The oxadiazole core contributes to the compound's electron-rich nature, which may interact with various electrophiles and nucleophiles, offering a broad spectrum of chemical behavior suitable for diverse chemical transformations and applications (Kaneria et al., 2016).

Scientific Research Applications

Photodynamic Therapy Application

A study synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing significant potential for photodynamic therapy in cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This suggests compounds with similar structures could be explored for similar applications (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Activity

Another study focused on the synthesis of novel oxadiazole derivatives to evaluate their antibacterial activity, demonstrating that such compounds could serve as a basis for developing new antibacterial agents. This indicates the potential utility of oxadiazole compounds in creating effective treatments against bacterial infections (Rehman et al., 2018).

properties

IUPAC Name |

3-(5-bromofuran-2-yl)-5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c1-18-10-5-3-2-4-9(10)8-13-16-14(17-20-13)11-6-7-12(15)19-11/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSATZOMKIKVVHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NC(=NO2)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromofuran-2-yl)-5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)

![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)

![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)

![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)